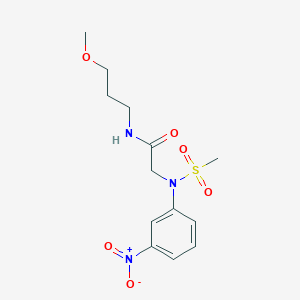

![molecular formula C16H19N3O5S2 B4632133 N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves complex organic reactions, often starting from sulfonyl chlorides reacting with amines or other nucleophiles. A study by Rublova et al. (2017) detailed the synthesis of structurally hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting the intricate steps in obtaining sulfonamide compounds with specific structural features (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography, providing insights into their steric configurations and intramolecular interactions. For instance, the aforementioned study by Rublova et al. utilized X-ray diffraction to elucidate the crystal structures of their synthesized compounds, revealing their molecular organization and bonding patterns.

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including substitution and addition reactions, influenced by their functional groups. The study on the structural, spectroscopic, and antimicrobial activity of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide by Eren et al. (2018) provides an example of the reactivity and potential bioactivity of these compounds (Eren et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications and are determined through various spectroscopic and crystallographic techniques. The aforementioned studies offer detailed analyses of these aspects, providing a comprehensive understanding of the compounds' physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the versatility and application range of sulfonamide derivatives. These properties are influenced by the molecular structure and functional groups present in the compounds, as illustrated in the studies referenced.

For more in-depth information on each aspect and additional insights into related sulfonamide compounds, please consult the cited references:

- Synthesis and structural analysis: (Rublova et al., 2017)

- Chemical reactions and antimicrobial activity: (Eren et al., 2018)

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Anticancer Activity

Carbonic Anhydrase Inhibitors in Cancer Therapy

Compounds structurally related to N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide have shown significant activity as carbonic anhydrase inhibitors, particularly targeting isozymes associated with tumor cells. These inhibitors have demonstrated cytotoxic activity against various human cancer cell lines, including colon, lung, and breast cancer, by inhibiting the enzyme carbonic anhydrase, which is pivotal in regulating pH and ion transport in tumor cells. This inhibition is crucial for hindering tumor growth and metastasis, making these compounds promising candidates for cancer therapy (Morsy et al., 2009).

Antimicrobial and Antifungal Activity

Antimicrobial and Antifungal Applications

Some derivatives of this compound have been explored for their antimicrobial and antifungal activities. Research indicates that these compounds can act against a range of bacteria and fungi, showcasing their potential as broad-spectrum antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antimicrobial and antifungal drugs, highlighting the need for novel compounds with unique mechanisms of action (Eren et al., 2018).

Prodrug Forms and Drug Activation

Prodrug Development

There's a research interest in developing prodrug forms of sulfonamides, including compounds related to this compound. Prodrugs are inactive derivatives that can be metabolically converted into their active forms within the body. This approach can improve the solubility, bioavailability, and therapeutic index of drugs, making them more effective and reducing side effects. The study of water-soluble amino acid derivatives of N-methylsulfonamides, for instance, aims to explore potential prodrug forms that could enhance the delivery and efficacy of sulfonamide-based drugs (Larsen et al., 1988).

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-12-2-6-15(7-3-12)26(23,24)19-16(20)18-11-10-13-4-8-14(9-5-13)25(17,21)22/h2-9H,10-11H2,1H3,(H2,17,21,22)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPORDHWPIQEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

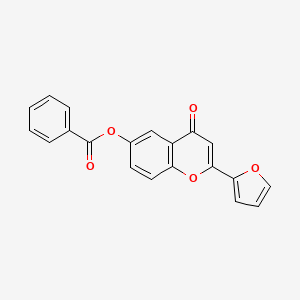

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)

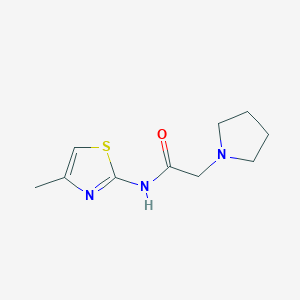

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)

![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)

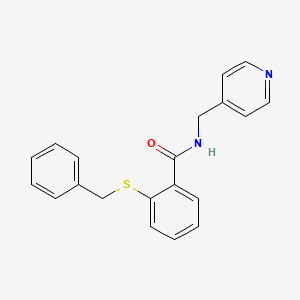

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)